5-hydrazinyl-N,N,4-trimethylpyridin-2-amine
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Overview
Description
5-Hydrazinyl-N,N,4-trimethylpyridin-2-amine is a chemical compound with the molecular formula C8H14N4 and a molecular weight of 166.22 g/mol . This compound is characterized by the presence of a hydrazinyl group attached to a pyridine ring, along with three methyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine typically involves the reaction of 2-chloro-5-nitropyridine with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Hydrazinyl-N,N,4-trimethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or nitroso compounds.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include azides, nitroso compounds, and substituted pyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Hydrazinyl-N,N,4-trimethylpyridin-2-amine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing new drugs .
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinylpyridine: Lacks the additional methyl groups, resulting in different reactivity and properties.
4-Hydrazinyl-N,N-dimethylpyridin-2-amine: Similar structure but with fewer methyl groups, affecting its chemical behavior.
5-Hydrazinyl-N,N,4-trimethylpyridine: Similar but without the amine group, leading to different applications.
Uniqueness
5-Hydrazinyl-N,N,4-trimethylpyridin-2-amine is unique due to the presence of both hydrazinyl and amine groups, along with three methyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and biomedical research.
Properties
Molecular Formula |
C8H14N4 |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
5-hydrazinyl-N,N,4-trimethylpyridin-2-amine |
InChI |
InChI=1S/C8H14N4/c1-6-4-8(12(2)3)10-5-7(6)11-9/h4-5,11H,9H2,1-3H3 |
InChI Key |
SEXUOEKFMPAXNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1NN)N(C)C |
Origin of Product |
United States |
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